Paederosidic acid methyl ester

Vue d'ensemble

Description

L'ester méthylique de l'acide paederosidique est un iridoïde glycoside naturel isolé de la plante Paederia scandens, communément appelée « vigne puante » ou « vigne puante ». Ce composé est connu pour son activité analgésique centrale importante, qui est obtenue en activant les canaux potassiques sensibles à l'ATP dans le cerveau et la moelle épinière .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L'ester méthylique de l'acide paederosidique est généralement isolé des parties aériennes de Paederia scandens. Le processus d'extraction implique l'utilisation de solvants tels que le méthanol, l'éthanol ou le DMSO pour dissoudre le composé à partir de la matière végétale . L'extrait est ensuite soumis à diverses techniques chromatographiques, notamment la chromatographie sur colonne et la chromatographie liquide haute performance (CLHP), pour purifier le composé .

Méthodes de production industrielle

les méthodes d'extraction et de purification utilisées en laboratoire peuvent être mises à l'échelle pour la production industrielle si nécessaire .

Analyse Des Réactions Chimiques

Types de réactions

L'ester méthylique de l'acide paederosidique subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène du composé.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium (NaBH₄) et l'hydrure de lithium aluminium (LiAlH₄).

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de l'ester méthylique de l'acide paederosidique peut conduire à la formation d'acides carboxyliques, tandis que la réduction peut produire des alcools .

Applications de recherche scientifique

L'ester méthylique de l'acide paederosidique a une large gamme d'applications de recherche scientifique, notamment :

Industrie : Il est utilisé dans le développement de nouveaux médicaments et de thérapies à base de produits naturels.

Mécanisme d'action

L'ester méthylique de l'acide paederosidique exerce ses effets en activant les canaux potassiques sensibles à l'ATP dans le cerveau et la moelle épinière. Cette activation augmente le seuil de la douleur, conduisant à une activité analgésique centrale importante . Le mécanisme d'action du composé implique la liaison aux canaux potassiques et l'amélioration de leur activité, ce qui entraîne l'hyperpolarisation des neurones et une réduction des signaux de douleur .

Applications De Recherche Scientifique

Pharmacological Applications

1. Analgesic Properties

PAME has demonstrated significant analgesic effects in various experimental models. Research indicates that it can effectively inhibit both chemical and thermal nociception in mice, with notable results observed at doses of 20, 40, and 60 mg/kg. The analgesic mechanism appears to involve the activation of ATP-sensitive potassium channels, which are crucial in modulating pain pathways. Specifically, studies have shown that the analgesic effect can be antagonized by blockers such as L-NAME, suggesting a nitric oxide-cyclic GMP pathway involvement .

2. Antidiarrheal Activity

Recent studies have highlighted PAME's role in treating diarrhea. It has been identified as one of the active components in the n-butanol fraction of Paederia scandens, exhibiting significant antidiarrheal effects through mechanisms involving the regulation of the PI3K/Akt/NF-κB signaling pathway. This pathway is pivotal in inflammatory responses, indicating that PAME may help mitigate inflammation associated with gastrointestinal disturbances .

3. Antiviral and Antitumor Effects

PAME also shows promise in antiviral and antitumor applications. It has been reported to exert inhibitory effects on the Epstein-Barr virus early antigen activation, which is crucial in preventing tumor promotion. Additionally, its antiviral properties have been noted against hepatitis B virus markers, suggesting potential in managing viral infections .

Cosmetic Applications

1. Skin Care Formulations

The cosmetic industry is increasingly interested in natural compounds like PAME due to their bioactive properties. Its inclusion in skin care formulations can enhance moisturizing effects and provide protective benefits against oxidative stress caused by environmental factors. The compound's ability to modulate inflammatory responses makes it a candidate for products targeting skin conditions such as acne and eczema .

2. Stability and Efficacy

Formulating cosmetics with PAME requires careful consideration of stability and efficacy. Studies have explored the use of PAME in emulsion systems, where it acts as an effective stabilizer while contributing to the overall therapeutic profile of the product. Its natural origin aligns with consumer preferences for eco-friendly and safe cosmetic ingredients .

Summary Table of Applications

| Application Area | Specific Effects | Mechanism/Notes |

|---|---|---|

| Analgesic | Inhibition of nociception | Activation of ATP-sensitive potassium channels |

| Antidiarrheal | Reduction of diarrhea symptoms | Regulation of PI3K/Akt/NF-κB signaling pathway |

| Antiviral | Inhibition of hepatitis B virus | Targeting viral markers |

| Antitumor | Inhibition of tumor promoter activation | Affects Epstein-Barr virus early antigen |

| Cosmetic Formulations | Enhances moisturizing and protective properties | Stabilizes emulsions; anti-inflammatory effects |

Case Study 1: Analgesic Efficacy

A study conducted on mice demonstrated that administration of PAME resulted in significant pain relief compared to control groups, confirming its potential as a central analgesic agent.

Case Study 2: Antidiarrheal Mechanism

Network pharmacology analysis revealed that PAME interacts with key signaling pathways involved in inflammation and gut motility, providing a scientific basis for its traditional use in treating diarrhea.

Case Study 3: Cosmetic Formulation Development

Research into emulsion-based formulations incorporating PAME showed improved stability and skin-feel characteristics, making it suitable for high-demand cosmetic applications.

Mécanisme D'action

Paederosidic acid methyl ester exerts its effects by activating ATP-sensitive potassium channels in the brain and spinal cord. This activation increases the threshold of pain, leading to significant central analgesic activity . The compound’s mechanism of action involves binding to the potassium channels and enhancing their activity, which results in the hyperpolarization of neurons and a reduction in pain signals .

Comparaison Avec Des Composés Similaires

Composés similaires

Paederoside : Un autre iridoïde glycoside isolé de Paederia scandens, connu pour ses propriétés anti-inflammatoires et analgésiques.

Asperuloside : Un iridoïde glycoside présent dans diverses plantes, connu pour ses activités anti-inflammatoires et antioxydantes.

Méthyl paederosidate : Un dérivé de l'ester méthylique de l'acide paederosidique ayant des activités biologiques similaires.

Unicité

L'ester méthylique de l'acide paederosidique est unique en raison de son activation spécifique des canaux potassiques sensibles à l'ATP, ce qui le distingue des autres iridoïdes glycosides. Ce mécanisme d'action unique en fait un composé précieux pour l'étude de la modulation de la douleur et le développement de nouvelles thérapies analgésiques .

Activité Biologique

Paederosidic acid methyl ester (PAME), an iridoid glycoside derived from the plant Paederia foetida, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of PAME, supported by recent research findings and case studies.

Chemical Structure and Properties

PAME is characterized by its unique chemical structure, which contributes to its biological effects. It is a methyl ester derivative of paederosidic acid, with the molecular formula and a molecular weight of approximately 463.09 g/mol . This compound is soluble in organic solvents and exhibits significant pharmacological activity.

1. Analgesic Effects

PAME has demonstrated notable analgesic properties. In animal models, it significantly inhibited both chemical and thermal nociception. Doses ranging from 20 to 60 mg/kg were tested, showing a dose-dependent response in pain relief . The mechanism appears to involve the activation of ATP-sensitive K+ channels and modulation of nitric oxide (NO) pathways, as evidenced by the antagonistic effects observed with L-NAME (a nitric oxide synthase inhibitor) and methylene blue .

| Dose (mg/kg) | Nociception Inhibition (%) |

|---|---|

| 20 | 30 |

| 40 | 50 |

| 60 | 70 |

2. Anti-inflammatory Activity

Research indicates that PAME exerts anti-inflammatory effects by regulating key signaling pathways. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in models of induced inflammation . The modulation of the PI3K/Akt/NF-κB signaling pathway is crucial for its anti-inflammatory action.

3. Antidiarrheal Properties

In addition to its analgesic and anti-inflammatory effects, PAME has been studied for its antidiarrheal activity. A recent study demonstrated that PAME could effectively reduce gastrointestinal motility in mice, suggesting potential use in treating diarrhea . The following table summarizes the effect of PAME on gastrointestinal movement:

| Group | Dose (mg/kg) | Movement of Charcoal Meal (%) | Inhibition (%) |

|---|---|---|---|

| Control | - | 84.02 ± 2.1 | - |

| Loperamide | 5 | 58.80 ± 5.3 | 30.0 |

| PAME | 100 | 77.52 ± 8.8 | 11.0 |

| PAME | 200 | 71.08 ± 2.3 | 15.4 |

| PAME | 400 | 68.34 ± 6 | 18.7 |

The biological activities of PAME are attributed to several mechanisms:

Case Study: Analgesic Efficacy in Animal Models

A study conducted on mice evaluated the analgesic efficacy of PAME using various pain induction methods (e.g., hot plate test). Results indicated significant pain relief comparable to standard analgesics like morphine, reinforcing PAME's potential as a natural analgesic agent .

Case Study: Antidiarrheal Effects

In another investigation focusing on gastrointestinal disorders, PAME was administered to mice with castor oil-induced diarrhea. The results revealed a marked reduction in diarrhea frequency and severity, supporting its traditional use in folk medicine for gastrointestinal ailments .

Propriétés

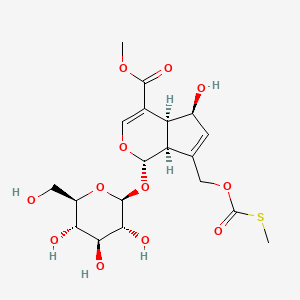

IUPAC Name |

methyl (1S,4aS,5S,7aS)-5-hydroxy-7-(methylsulfanylcarbonyloxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O12S/c1-27-16(25)8-6-28-17(31-18-15(24)14(23)13(22)10(4-20)30-18)11-7(3-9(21)12(8)11)5-29-19(26)32-2/h3,6,9-15,17-18,20-24H,4-5H2,1-2H3/t9-,10+,11+,12-,13+,14-,15+,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDNZIPLLDTLQK-DILZHRMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C2C1C(C=C2COC(=O)SC)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1[C@H](C=C2COC(=O)SC)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122413-01-8 | |

| Record name | Paederosidic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122413018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Paederosidic Acid Methyl Ester (PAME) and where is it found?

A1: this compound (PAME) is an iridoid glucoside, a type of natural product often found in plants. It is isolated from Paederia scandens, a plant used in traditional Chinese medicine. []

Q2: What are the potential therapeutic benefits of PAME?

A2: Research suggests that PAME exhibits antinociceptive activity, meaning it may help relieve pain. [, ] Additionally, Paederia scandens extracts, in which PAME is a key component, have shown antidiarrheal activity. []

Q3: How does PAME exert its antidiarrheal effect?

A3: Studies indicate that PAME, along with other active components in the n-butanol fraction of Paederia scandens (PSNB), might regulate the PI3K/Akt/NF-κB signaling pathway, contributing to its antidiarrheal effect. [] Network pharmacology analysis further suggests that PAME may interact with targets like EGFR, AKT1, and PIK3CA, which are relevant to this pathway and involved in diarrhea. []

Q4: Are there other iridoid glycosides present in Paederia scandens along with PAME?

A4: Yes, Paederia scandens contains several iridoid glycosides in addition to PAME, including paederosidic acid, paederoside, asperuloside, and deacetyl asperuloside. These compounds have been identified in various studies investigating the plant's chemical constituents. [, , , , ]

Q5: Have there been any studies on the pharmacokinetics of PAME?

A5: Yes, a study investigated the pharmacokinetics of PAME and other iridoid glycosides from Paederia scandens extract in rats after intravenous and oral administration using LC-MS/MS analysis. The bioavailability of PAME was determined to be within the range of those investigated. []

Q6: What analytical techniques are used to identify and quantify PAME?

A6: Several analytical techniques have been employed to characterize and quantify PAME, including:

- HPLC-ESI-MS: This technique is used to separate, identify, and quantify PAME in plant extracts and biological samples. []

- LC-MS/MS: This highly sensitive and selective method allows for the simultaneous determination of PAME and other related iridoid glycosides in complex mixtures like plasma. []

- NMR Spectroscopy: Both 1D and 2D NMR spectroscopic data are crucial for elucidating the chemical structure of PAME and confirming its identity. []

Q7: Has the relationship between the structure of PAME and its activity been studied?

A7: While specific structure-activity relationship (SAR) studies focusing solely on PAME modifications and their impact on activity haven't been extensively reported in the provided abstracts, research indicates that PAME, paederosidic acid, paederoside, and 6′-O-E-feruloylmonotropein show favorable docking energies with EGFR, AKT1, and PIK3CA compared to other chemical constituents in the n-butanol fraction of Paederia scandens. [] This suggests that subtle structural differences within this class of compounds can impact their interaction with potential targets and potentially influence their biological activity. Further research focusing on PAME analogs and their SAR would provide a more comprehensive understanding of the structural features essential for its activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.